molecular formula C20H24ClN5O B11677635 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(1-(3-pyridinyl)ethylidene)acetohydrazide

2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(1-(3-pyridinyl)ethylidene)acetohydrazide

Cat. No.: B11677635
M. Wt: 385.9 g/mol
InChI Key: OJMMFQAUGAEHRY-XQNSMLJCSA-N
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Description

This compound belongs to the hydrazone class, characterized by a piperazine core substituted with a 2-chlorobenzyl group, an acetohydrazide backbone, and a 3-pyridinyl ethylidene moiety. Such features are common in molecules targeting enzymes, receptors, or microbial pathways .

Properties

Molecular Formula

C20H24ClN5O

Molecular Weight

385.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide

InChI

InChI=1S/C20H24ClN5O/c1-16(17-6-4-8-22-13-17)23-24-20(27)15-26-11-9-25(10-12-26)14-18-5-2-3-7-19(18)21/h2-8,13H,9-12,14-15H2,1H3,(H,24,27)/b23-16+

InChI Key

OJMMFQAUGAEHRY-XQNSMLJCSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CN=CC=C3

Canonical SMILES

CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(1-(3-pyridinyl)ethylidene)acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Formation of the Hydrazide Group: The hydrazide group can be synthesized by reacting hydrazine with acyl chlorides or esters.

    Coupling with Pyridine Derivative: The final step involves coupling the piperazine derivative with a pyridine derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and piperazine moieties.

    Reduction: Reduction reactions can occur at the hydrazide functional group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of hydrazide compounds exhibit significant antimicrobial properties. For instance, the compound's structural analogs have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting growth . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Research indicates that compounds with similar structural motifs have shown anticancer activity. The presence of piperazine and pyridine moieties is often linked to enhanced interaction with biological targets involved in cancer proliferation. Molecular docking studies suggest that this compound may effectively bind to key enzymes or receptors in cancer cells .

Neurological Applications

Given the piperazine structure, there is potential for this compound to act on neurological pathways. Piperazine derivatives are known for their anxiolytic and antidepressant effects. Preliminary studies suggest that modifications to the hydrazide core may enhance these properties, making it a candidate for further development in treating anxiety disorders .

Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating how this compound interacts with various biological targets. The computational analysis reveals that the compound can effectively bind to certain receptors, potentially influencing their activity:

Target ProteinBinding Affinity (kcal/mol)Interaction Type
Protein Kinase A-8.5Hydrogen bonds, hydrophobic interactions
Serotonin Receptor 5-HT1A-7.8Ionic interactions
DNA Topoisomerase II-9.0π-π stacking interactions

These interactions are crucial for understanding the potential therapeutic applications of the compound.

Case Studies

Several case studies highlight the efficacy and versatility of compounds similar to 2-(4-(2-Chloro-Benzyl)-1-piperazinyl)-N'-(1-(3-pyridinyl)ethylidene)acetohydrazide:

Case Study 1: Antibacterial Efficacy

A study conducted on a series of hydrazone derivatives demonstrated that modifications in the hydrazide structure significantly enhanced antibacterial activity against resistant strains of bacteria. The findings indicated a correlation between structural features and antimicrobial potency, suggesting that further optimization could yield even more effective agents .

Case Study 2: Anticancer Activity

In vitro tests on cancer cell lines revealed that specific derivatives exhibited cytotoxic effects at low micromolar concentrations. The study emphasized the importance of the piperazine and pyridine components in mediating these effects, providing a rationale for future drug design efforts targeting cancer therapy .

Mechanism of Action

The mechanism of action of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(1-(3-pyridinyl)ethylidene)acetohydrazide may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

The compound shares structural homology with several hydrazide derivatives (Table 1). Key differences in substituents influence biological activity and physicochemical properties:

Compound Name Substituent on Hydrazone Moiety Key Structural Features Reference
Target Compound 3-Pyridinyl ethylidene Electron-deficient pyridine; Cl on benzyl
2-[4-(2-Cl-Benzyl)piperazinyl]-N′-[(E)-(3,4,5-trimethoxyphenyl)methylene]acetohydrazide 3,4,5-Trimethoxyphenyl Electron-rich methoxy groups
2-(4-Benzylpiperazinyl)-N′-[(E)-(2-hydroxy-3-methoxyphenyl)methylene]acetohydrazide 2-Hydroxy-3-methoxyphenyl H-bond donor (OH); methoxy
2-(4-(2-Cl-Benzyl)piperazinyl)-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]acetohydrazide 2-Hydroxy-1-naphthyl Bulky aromatic; H-bond donor
N′-(1-(4-Biphenylyl)ethylidene)-2-(4-benzylpiperazinyl)acetohydrazide 4-Biphenylyl Extended aromatic system

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, pyridine) enhance binding to enzymes or receptors with polar active sites, as seen in the target compound .
  • Methoxy and hydroxy groups (e.g., ) improve solubility and H-bond interactions, critical for antimicrobial activity .
  • Bulky substituents (e.g., naphthyl in ) may reduce membrane permeability but increase affinity for hydrophobic targets .

Pharmacological Activity

Antimicrobial Activity
  • Compounds with para-substituted phenyl groups (e.g., 3,4,5-trimethoxy in ) show MIC values of 4–8 µg/mL against Candida albicans .
  • In , benzimidazole-acetohydrazides achieved MICs of 4 µg/mL, suggesting that heterocyclic substituents significantly enhance potency .
Anticholinesterase Activity
  • Piperazine-containing hydrazones () demonstrated acetylcholinesterase (AChE) inhibition, with compound 3c (4-nitro substituent) showing the highest activity (IC₅₀ ~ 1.2 µM). The target compound’s 3-pyridinyl group may mimic this electron-withdrawing effect .
Anticancer Activity
  • Benzothiazole-acetohydrazides () inhibited cancer cell lines (IC₅₀: 8–12 µM) via DNA synthesis disruption. The target compound’s pyridine ring could similarly intercalate DNA .

Physicochemical Properties

  • Molecular Weight : ~400–450 g/mol (common for CNS-active compounds).
  • Solubility : Pyridine and hydrazide groups enhance water solubility compared to purely aromatic analogs (e.g., biphenylyl in ) .
  • logP : Estimated logP ~2.5 (moderate lipophilicity), balancing membrane permeability and solubility .

Tables and Figures :

  • Table 1 : Structural comparison of analogs.
  • Figure 1 : Chemical structure of the target compound (derived from ).

Biological Activity

2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(1-(3-pyridinyl)ethylidene)acetohydrazide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article aims to summarize its biological activity based on available research findings, including data tables and case studies.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈ClN₃O
  • Molecular Weight : 335.81 g/mol

Structural Representation

The compound features a piperazine ring, a chlorobenzyl group, and a pyridine moiety, which contribute to its biological activity.

Anticancer Properties

Research indicates that derivatives of hydrazides, including the compound , exhibit significant anticancer activity. A study demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710Apoptosis Induction
Compound BHeLa15Cell Cycle Arrest
This compoundA549TBDTBD

Neurological Effects

The compound has been studied for its potential as a muscarinic receptor antagonist, which may have implications for treating neurological disorders. Muscarinic receptors play a crucial role in cognitive functions and their modulation can influence conditions such as Alzheimer's disease .

Case Study: Muscarinic Receptor Antagonism

A study on similar piperazine derivatives showed that they effectively blocked M1 muscarinic receptors, leading to improved cognitive function in animal models of Alzheimer’s disease. The findings suggest that modifications in the piperazine structure can enhance receptor binding affinity .

Toxicological Profile

Preliminary assessments indicate that the compound may cause skin and eye irritation, necessitating caution in handling. The safety profile is critical for further development into therapeutic agents .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have shown promise as kinase inhibitors, which are vital in cancer progression.
  • Receptor Modulation : The interaction with muscarinic receptors suggests potential modulation of neurotransmitter systems involved in cognition.

Q & A

Basic: How can researchers optimize the synthesis of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(1-(3-pyridinyl)ethylidene)acetohydrazide to improve yield and purity?

Methodological Answer:
The synthesis typically involves condensation reactions between hydrazides and carbonyl-containing intermediates. Key steps include:

  • Hydrazine-Carbonyl Condensation: Reacting 4-(2-chlorobenzyl)piperazinyl acetohydrazide with 3-pyridinyl ethylidene carbonyl derivatives under reflux in ethanol or methanol. Monitoring reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) is critical .
  • Purification: Recrystallization from ethanol or acetonitrile enhances purity (>95%). Evidence suggests that slow cooling (2°C/min) reduces impurity incorporation .
  • Yield Optimization: Stoichiometric excess of hydrazine derivatives (1.2–1.5 equivalents) improves conversion rates, as seen in analogous Schiff base syntheses .

Basic: What analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR: ¹H NMR (DMSO-d6) identifies key protons: δ 8.3–8.5 ppm (pyridinyl H), δ 7.2–7.4 ppm (aromatic H from 2-Cl-benzyl), and δ 3.5–4.0 ppm (piperazinyl CH2). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and imine (C=N, ~155 ppm) groups .
    • Mass Spectrometry: ESI-MS (m/z ~400–410 [M+H]⁺) validates molecular weight. Fragmentation patterns distinguish regioisomers .
  • X-ray Crystallography: Single-crystal diffraction (e.g., CCDC-1990392 protocols) resolves stereochemistry of the hydrazone bond (E/Z configuration) .

Basic: How can researchers assess the compound’s preliminary biological activity?

Methodological Answer:

  • In Vitro Assays:
    • Receptor Binding: Screen against serotonin (5-HT1A) or dopamine (D2) receptors due to structural similarity to piperazinyl pharmacophores. Use radioligand displacement assays (IC50 determination) .
    • Antioxidant Activity: DPPH radical scavenging (IC50 ~50–100 µM) correlates with hydrazide moieties .
  • Dose-Response Curves: Use logarithmic concentrations (1 nM–100 µM) to establish EC50/IC50 values. Include positive controls (e.g., ascorbic acid for antioxidants) .

Advanced: What mechanistic insights explain the stereoselectivity of the hydrazone formation in this synthesis?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control:
    • Kinetic Pathways: Acid catalysis (e.g., acetic acid) favors E-hydrazones due to faster protonation of the carbonyl oxygen .
    • Thermodynamic Stability: Prolonged reflux (12–24 hrs) shifts equilibrium toward Z-isomers, stabilized by intramolecular H-bonding between hydrazide NH and pyridinyl N .
  • Computational Validation: DFT calculations (B3LYP/6-31G*) predict relative energies of E/Z conformers. Solvent polarity (ε > 20) stabilizes E-configuration .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking:
    • Target Selection: Use crystal structures of 5-HT1A (PDB: 6WGT) or D2 receptors (PDB: 6CM4). Dock the compound’s piperazinyl and pyridinyl moieties into hydrophobic pockets .
    • Binding Affinity Prediction: AutoDock Vina calculates ΔG values (< -8 kcal/mol suggests strong binding). Modify substituents (e.g., Cl → CF3) to enhance van der Waals interactions .
  • ADMET Profiling: SwissADME predicts blood-brain barrier penetration (logBB > 0.3) and CYP450 inhibition risks .

Advanced: How should researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Source Analysis: Cross-reference NMR shifts with structurally analogous compounds (e.g., N′-(3,4-dimethoxybenzylidene) derivatives) to identify solvent or pH artifacts .
  • Dynamic Effects: Variable-temperature NMR (25–60°C) detects rotational barriers in hydrazone bonds, which may cause peak splitting .
  • Reproducibility: Standardize solvent (DMSO-d6 vs. CDCl3) and concentration (10–20 mg/mL) to minimize batch-to-batch variability .

Advanced: What strategies mitigate by-product formation during piperazinyl alkylation steps?

Methodological Answer:

  • Reagent Selection: Use Boc-protected piperazine to prevent N-alkylation side reactions. Deprotect with TFA post-reaction .
  • Temperature Control: Maintain reactions at 0–5°C during alkyl halide addition to suppress dimerization .
  • Chromatographic Monitoring: HPLC (C18 column, 0.1% TFA in acetonitrile/water) quantifies by-products (<2% acceptable) .

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